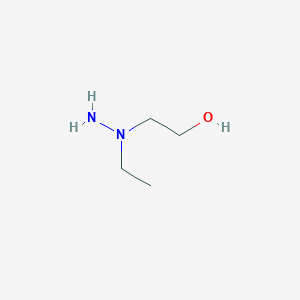

2-(1-ethylhydrazin-1-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[amino(ethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-2-6(5)3-4-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZSOTWZGINLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 1 Ethylhydrazin 1 Yl Ethan 1 Ol

Reactivity of the 1-Ethylhydrazine Moiety

The 1-ethylhydrazine portion of the molecule is a key center of reactivity, largely due to the presence of two adjacent nitrogen atoms with lone pairs of electrons. This configuration imparts significant nucleophilic character and allows for a variety of reactions, including condensations and the formation of complex heterocyclic structures.

Nucleophilic Characteristics of Hydrazine (B178648) Nitrogen Atoms

The defining characteristic of the hydrazine functional group is its nucleophilicity. Hydrazine and its derivatives are generally more nucleophilic than corresponding amines, a phenomenon often attributed to the "alpha-effect." This effect describes the enhanced reactivity of a nucleophile that possesses an adjacent atom with a lone pair of electrons. In the case of 2-(1-ethylhydrazin-1-yl)ethan-1-ol, both nitrogen atoms possess lone pairs, but they are not equivalent. The terminal nitrogen atom (NH₂) is generally more nucleophilic and sterically accessible than the internal nitrogen atom, which is substituted with an ethyl and a hydroxyethyl (B10761427) group.

Studies comparing the nucleophilicity of various amines and hydrazines have shown that substitution affects reactivity. While alkyl groups generally increase the basicity and nucleophilicity of amines, the effect on hydrazines is more complex. Research indicates that methyl groups can increase the reactivity of the α-position in hydrazines while decreasing it at the β-position. tandfonline.comorgsyn.orgchemrxiv.org In 1-ethylhydrazine, the ethyl group enhances the electron density on the adjacent nitrogen, influencing its nucleophilic power. However, due to lone pair-lone pair repulsion between the adjacent nitrogen atoms, hydrazines are more powerful nucleophiles than would be predicted from their basicity alone. libretexts.org For instance, hydrazine is approximately 10,000 times more nucleophilic than ammonia (B1221849) in water, despite having similar basicity.

Table 1: Comparison of Nucleophilicity and Basicity of Selected Nitrogen Compounds

| Compound | pKₐH (Conjugate Acid) | Nucleophilicity Parameter (N) in Water | Relative Nucleophilicity |

| Ammonia (NH₃) | 9.25 | 9.5 | Base |

| Ethylamine | 10.63 | 12.9 | ~1,000x Ammonia |

| Diethylamine | 10.93 | 14.7 | ~100,000x Ammonia |

| Hydrazine (N₂H₄) | 7.95 | ~13.5 | ~10,000x Ammonia |

| Hydroxylamine (NH₂OH) | 5.96 | ~11.5 | ~100x Ammonia |

This table is generated based on data and trends reported in the literature. tandfonline.com The nucleophilicity parameter N is a quantitative scale for nucleophilicity.

Condensation Reactions with Aldehydes and Ketones

A classic reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. msu.eduyoutube.com This reaction is a type of nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. savemyexams.comchemguide.co.uk For this compound, the more nucleophilic terminal -NH₂ group attacks the electrophilic carbonyl carbon. The resulting intermediate then dehydrates to yield an N-(2-hydroxyethyl)-N-ethylhydrazone.

The general mechanism proceeds as follows:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is typically unstable and eliminates a molecule of water to form the final hydrazone product with a C=N double bond. savemyexams.com

This reaction is highly efficient and is a fundamental transformation for creating C=N bonds from hydrazine derivatives. wur.nlgoogle.com

Table 2: Examples of Hydrazone Formation from this compound

| Carbonyl Reactant | Product Name |

| Acetone | Acetone N-(2-hydroxyethyl)-N-ethylhydrazone |

| Benzaldehyde (B42025) | Benzaldehyde N-(2-hydroxyethyl)-N-ethylhydrazone |

| Cyclohexanone | Cyclohexanone N-(2-hydroxyethyl)-N-ethylhydrazone |

Formation of Heterocyclic Ring Systems Involving the Hydrazine Unit

The bifunctional nature of the hydrazine moiety makes it an invaluable building block in heterocyclic chemistry. acs.org Substituted hydrazines are widely used to synthesize a variety of nitrogen-containing ring systems, most notably pyrazoles. google.comenvironmentclearance.nic.in The reaction of a hydrazine with a 1,3-dicarbonyl compound is a standard and efficient method for constructing a pyrazole (B372694) ring. google.comyoutube.com

In the case of this compound, reaction with a 1,3-diketone would proceed via a double condensation reaction. The two nitrogen atoms of the hydrazine sequentially react with the two carbonyl groups of the diketone, followed by cyclization and dehydration to yield a 1-ethyl-2-(2-hydroxyethyl)pyrazole derivative. The regioselectivity of the reaction can be influenced by the substitution pattern on the diketone. google.comnih.gov

Other precursors for pyrazole synthesis include α,β-unsaturated ketones and acetylenic ketones, which react with hydrazines to form pyrazolines that can subsequently be oxidized to pyrazoles. acs.org The 1-ethylhydrazine group can also be utilized in multicomponent reactions to build complex heterocyclic frameworks. nih.govchemguide.co.uk

Table 3: Heterocyclic Synthesis using the 1-Ethylhydrazine Moiety

| Reagent | Resulting Heterocycle Core | Example Product |

| 2,4-Pentanedione | Pyrazole | 1-Ethyl-3,5-dimethyl-2-(2-hydroxyethyl)pyrazolium salt |

| Ethyl Acetoacetate | Pyrazolone | 1-Ethyl-3-methyl-5-oxo-2-(2-hydroxyethyl)-2,5-dihydro-1H-pyrazole |

| Malononitrile | Aminopyrazole | 5-Amino-1-ethyl-2-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile |

| Diethyl Malonate | Pyrazolidinedione | 1-Ethyl-2-(2-hydroxyethyl)pyrazolidine-3,5-dione |

Redox Chemistry of Hydrazines

Hydrazines are potent reducing agents, and their reducing power decreases with increasing alkyl substitution. wur.nllibretexts.org The hydrazine moiety in this compound can undergo oxidation. The products of such reactions are highly dependent on the oxidizing agent used and the specific reaction conditions.

For example, oxidation of alkylhydrazines with reagents like iodine can lead to a mixture of products including alkanes, alkenes, and alkyl iodides. In aqueous media, alcohols may also be formed. The oxidation of 1,1-disubstituted hydrazines, such as 1,1-dimethylhydrazine, with atmospheric oxygen or hydrogen peroxide can yield various products, including N-nitrosodimethylamine (NDMA), especially in the presence of metal catalysts like copper. The oxidation process is complex and can involve radical intermediates. The highly stable dinitrogen gas (N₂) is often a final product of complete oxidation, which provides a thermodynamic driving force for the reaction. msu.edu

Reactivity of the Ethan-1-ol Functional Group

The ethan-1-ol group in this compound is a primary alcohol. Its reactivity is centered on the hydroxyl (-OH) group, which can act as a weak acid or, more commonly, as a nucleophile due to the lone pairs on the oxygen atom. libretexts.org The carbon atom attached to the oxygen is also electrophilic. libretexts.org

Alcohol Substitution Reactions

The hydroxyl group (-OH) is a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. Therefore, direct nucleophilic substitution of the -OH group is difficult. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. savemyexams.com

There are several common strategies to achieve this transformation:

Protonation in Strong Acid: In the presence of strong acids like HBr or HCl, the alcohol's oxygen is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, which can then be displaced by the conjugate base of the acid (e.g., Br⁻ or Cl⁻) in an Sₙ2 (for primary alcohols) or Sₙ1 reaction. youtube.com This method allows for the conversion of the ethan-1-ol group to the corresponding 2-(1-ethylhydrazin-1-yl)ethyl halide.

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (like pyridine). This converts the hydroxyl group into a tosylate or mesylate, which are excellent leaving groups. The resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles.

Reaction with Thionyl Chloride or Phosphorus Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively. For instance, reacting the molecule with SOCl₂ would yield 1-(2-chloroethyl)-1-ethylhydrazine. nih.gov

These reactions provide a pathway to replace the hydroxyl group with halides, cyanides, azides, and other functional groups, significantly expanding the synthetic utility of the molecule. wur.nl

Table 4: Potential Substitution Products of the Ethan-1-ol Group

| Reagent(s) | Leaving Group Formed | Final Product |

| HBr (concentrated) | -OH₂⁺ (Water) | 1-(2-Bromoethyl)-1-ethylhydrazine |

| SOCl₂, Pyridine | -Cl | 1-(2-Chloroethyl)-1-ethylhydrazine |

| 1. TsCl, Pyridine; 2. NaCN | -OTs (Tosylate) | 3-(1-Ethylhydrazin-1-yl)propanenitrile |

| 1. MsCl, Et₃N; 2. NaN₃ | -OMs (Mesylate) | 1-(2-Azidoethyl)-1-ethylhydrazine |

Oxidation Reactions of the Primary Alcohol

The primary alcohol functional group in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

The oxidation process typically involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbon to which it is attached. The reaction can be controlled to yield the aldehyde as the final product or allowed to proceed to the more highly oxidized carboxylic acid.

Partial Oxidation to Aldehyde:

To achieve partial oxidation to the corresponding aldehyde, 2-(1-ethylhydrazin-1-yl)acetaldehyde, milder oxidizing agents are employed, and the aldehyde is often removed from the reaction mixture as it forms to prevent further oxidation. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂).

Mechanism with PCC: The reaction with PCC involves the formation of a chromate (B82759) ester intermediate. Subsequent abstraction of a proton from the carbon bearing the oxygen by a base (such as pyridine) leads to the elimination of a reduced chromium species and the formation of the aldehyde.

Complete Oxidation to Carboxylic Acid:

For the complete oxidation to 2-(1-ethylhydrazin-1-yl)acetic acid, stronger oxidizing agents are utilized in the presence of water. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), generated in situ from a chromium(VI) source like sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄), are effective. nih.gov Under these conditions, the initially formed aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid. nih.gov

Table 1: Oxidation Reactions of this compound

| Product | Reagents and Conditions |

| 2-(1-ethylhydrazin-1-yl)acetaldehyde | Pyridinium chlorochromate (PCC) in CH₂Cl₂ |

| 2-(1-ethylhydrazin-1-yl)acetic acid | KMnO₄, NaOH, H₂O, heat |

Dehydration Pathways

The dehydration of this compound involves the elimination of a water molecule to form an alkene, specifically N-ethyl-N-vinylhydrazine. This reaction is typically acid-catalyzed and proceeds through either an E1 or E2 mechanism. Given that the substrate is a primary alcohol, the E2 mechanism is generally favored. researchgate.net

E2 Mechanism: In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group, water. researchgate.net A strong, non-nucleophilic base then abstracts a proton from the adjacent carbon (the β-carbon) in a concerted step with the departure of the water molecule, leading to the formation of a double bond. researchgate.net

E1 Mechanism: While less likely for a primary alcohol due to the instability of the corresponding primary carbocation, an E1 pathway could theoretically occur under forcing conditions. researchgate.net This would involve the departure of the protonated hydroxyl group to form a primary carbocation, which would then be deprotonated by a weak base to form the alkene. researchgate.net The high energy of the primary carbocation makes this pathway less favorable than the E2 mechanism.

The choice of dehydrating agent and reaction temperature can influence the predominant pathway.

Intramolecular Reactions and Cyclization Potential of the Compound

The structure of this compound, with a nucleophilic hydrazine nitrogen and an electrophilic carbon bearing a hydroxyl group, presents the potential for intramolecular cyclization to form a five-membered heterocyclic ring.

This type of reaction, known as an intramolecular nucleophilic substitution, would likely proceed after the conversion of the hydroxyl group into a better leaving group. For instance, treatment with an acid could protonate the hydroxyl, making it a good leaving group (H₂O). The lone pair of electrons on the β-nitrogen of the hydrazine moiety could then act as an internal nucleophile, attacking the carbon bearing the leaving group to form a cyclic hydrazinium (B103819) ion.

Alternatively, conversion of the alcohol to an alkyl halide (e.g., by reaction with SOCl₂ or PBr₃) would create a highly electrophilic center for the intramolecular attack by the hydrazine nitrogen. The resulting product would be a substituted pyrazolidine (B1218672) derivative. The feasibility of this cyclization would depend on the relative rates of the intramolecular versus intermolecular reactions.

Mechanistic Studies of Specific Reaction Pathways (e.g., SN1, SN2 pathways)

The carbon atom bearing the hydroxyl group in this compound is a primary carbon. This structural feature has significant implications for the mechanism of nucleophilic substitution reactions at this center.

SN2 Pathway: Nucleophilic substitution at a primary carbon predominantly occurs via an SN2 mechanism. youtube.com This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. youtube.com For this compound, after converting the hydroxyl into a good leaving group (e.g., by protonation or conversion to a tosylate), an external nucleophile would attack the primary carbon via an SN2 pathway. The low steric hindrance at the primary carbon facilitates this mechanism. youtube.com

SN1 Pathway: The SN1 pathway is highly disfavored for primary substrates like this compound. researchgate.net This mechanism involves the formation of a carbocation intermediate, and a primary carbocation is inherently unstable and high in energy. researchgate.net Therefore, reactions that would necessitate the formation of a primary carbocation are kinetically inhibited. Factors that stabilize carbocations, such as hyperconjugation and resonance, are minimal for a primary carbocation derived from this molecule. google.comresearchgate.net

Table 2: Comparison of SN1 and SN2 Pathways for this compound Derivatives

| Feature | SN1 Pathway | SN2 Pathway |

| Substrate | Disfavored (Primary alcohol) | Favored (Primary alcohol) |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Intermediate | Unstable primary carbocation | Transition state |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Leaving Group | Good leaving group required | Good leaving group required |

| Solvent | Polar protic solvents favor | Polar aprotic solvents favor |

Theoretical and Computational Chemistry Studies of 2 1 Ethylhydrazin 1 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the electronic level.

A thorough investigation into the electronic structure of 2-(1-ethylhydrazin-1-yl)ethan-1-ol would involve calculating molecular orbitals (HOMO and LUMO) to understand its reactivity and electronic transitions. Analysis of the electron density distribution and electrostatic potential maps would reveal regions susceptible to electrophilic and nucleophilic attack. Furthermore, bonding analysis methods such as Natural Bond Orbital (NBO) analysis could quantify the nature of the chemical bonds, including hybridization and charge distribution across the molecule.

The rotational freedom around the C-C and C-N single bonds in this compound suggests the existence of multiple conformers. A systematic conformational search, followed by geometry optimization and frequency calculations using DFT, would identify the stable low-energy conformers. The relative energies of these conformers would determine their population distribution at a given temperature. Such studies are crucial for understanding the molecule's preferred three-dimensional structure, which influences its physical and chemical properties.

Theoretical calculations can predict various spectroscopic properties, aiding in the structural characterization of this compound.

NMR: Calculation of nuclear magnetic shielding tensors would yield predicted ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the molecular structure and assign specific resonances to individual atoms.

IR: The prediction of vibrational frequencies and their corresponding intensities would generate a theoretical infrared (IR) spectrum. This would help in assigning the characteristic vibrational modes of the functional groups present, such as the O-H, N-H, C-N, and C-O stretching and bending vibrations.

UV-Vis: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis). This would provide insight into the electronic transitions, helping to understand the molecule's behavior upon interaction with ultraviolet and visible light.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a way to study the dynamic behavior and intermolecular interactions of this compound.

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different environments, such as in a solvent or in the solid state. These simulations track the atomic motions over time, providing insights into the molecule's flexibility, conformational changes, and interactions with surrounding molecules. MD simulations are valuable for understanding properties like diffusion coefficients and radial distribution functions, which describe the local ordering of molecules in a liquid.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In a purely structural context, docking studies could be performed to investigate how this compound might interact with the binding site of a hypothetical receptor. This analysis would focus on identifying potential intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the complex. The results would provide a structural hypothesis for the binding mode of the molecule, which could guide further experimental studies.

Structure-Reactivity Relationships Derived from Computational Data

The reactivity of this compound is intrinsically linked to its molecular structure, which features a nucleophilic hydrazine (B178648) core, a polar hydroxyl group, and an electron-donating ethyl group. Computational methods can precisely map the electronic landscape of the molecule to predict its behavior in chemical reactions.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. imist.ma For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles. A key feature that would be investigated is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and one of the nitrogen atoms of the hydrazine moiety, a phenomenon known to stabilize the conformations of similar molecules like ethanolamines. nih.gov

The electronic properties are elucidated using quantum mechanical calculations, which provide insights into the molecule's reactivity. escholarship.org Key descriptors include the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: The location and energy of the HOMO indicate the site of nucleophilicity, representing where the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the hydrazine group.

LUMO: The location and energy of the LUMO indicate the site of electrophilicity, where the molecule can accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally correlates with higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this compound, the MEP would show negative potential concentrated around the two nitrogen atoms and the oxygen atom, confirming them as the primary sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a region of positive potential, making it a site for nucleophilic interaction. imist.maimist.ma

The substituents on the hydrazine core—the ethyl group and the 2-hydroxyethyl group—play a significant role. The ethyl group, being electron-donating, increases the electron density on the hydrazine nitrogen it is attached to, thereby enhancing its nucleophilicity compared to an unsubstituted hydrazine. Computational studies on substituted systems have shown that such electronic effects profoundly influence reaction pathways and regioselectivity. rsc.org

Interactive Table 1: Representative Calculated Electronic Properties of Analogous Structures

This table presents hypothetical, yet representative, data based on typical computational results for the parent structures to illustrate how substitutions affect key electronic descriptors.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Hydrazine | -6.5 | 2.5 | 9.0 | 1.85 |

| Ethanolamine | -6.8 | 2.3 | 9.1 | 2.27 |

| This compound | -6.2 | 2.4 | 8.6 | ~2.5 |

Predictive Modeling of Chemical Transformations and Stability

For this compound, several transformations could be modeled:

Oxidation: Hydrazines are known to undergo oxidation. Computational models can be used to calculate the energetics of hydrogen atom transfer or electron loss. nih.gov For instance, the free energy for the loss of a hydrogen molecule (H₂) from the hydrazine moiety to form a diazenium (B1233697) species can be computed to assess its potential as a reducing agent. nih.gov

Reactions at Nucleophilic Centers: The molecule has three primary nucleophilic sites: the two hydrazine nitrogens and the hydroxyl oxygen. Predictive modeling can determine the most likely site of reaction (regioselectivity) with an electrophile (e.g., an acylating or alkylating agent). This is achieved by calculating the transition state energies for the attack at each site. The pathway with the lowest activation energy barrier is the most kinetically favorable.

Thermal Stability: Molecular dynamics (MD) simulations can model the molecule's behavior at different temperatures. nih.gov By simulating the atomic motions over time, one can predict the onset of decomposition and identify the initial bond-breaking events that lead to degradation. These simulations would also provide detailed insight into the molecule's conformational dynamics and the stability conferred by any intramolecular hydrogen bonds. nih.gov

By comparing the calculated activation energies (ΔG‡) for different potential reactions, a hierarchy of reactivity can be established. This allows for the prediction of the most probable chemical transformations under a given set of conditions.

Interactive Table 2: Hypothetical Comparison of Calculated Activation Energies for Competing Reactions

This table illustrates how computational modeling can be used to predict the most likely chemical transformation by comparing the kinetic barriers of different pathways.

| Reaction Pathway | Electrophile | Attacked Atom | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| N-Acylation | Acetyl Chloride | N1 (ethyl-substituted) | 15.2 | Kinetically less favored |

| N-Acylation | Acetyl Chloride | N2 (amino) | 12.5 | Kinetically favored product |

| O-Acylation | Acetyl Chloride | Oxygen | 18.9 | Kinetically disfavored |

| N-Oxidation | Peroxy Acid | N1 (ethyl-substituted) | 14.8 | Probable side reaction |

These predictive studies are invaluable as they can guide experimental work, helping to design synthetic routes and anticipate potential stability issues or degradation products without the need for extensive empirical screening. escholarship.org The theoretical estimation of molecular properties and reaction barriers provides a robust framework for understanding the chemical nature of this compound. arxiv.org

Advanced Analytical Methodologies for Characterization and Quantification of 2 1 Ethylhydrazin 1 Yl Ethan 1 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of 2-(1-ethylhydrazin-1-yl)ethan-1-ol, providing insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. A combination of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D NMR) experiments allows for the complete assignment of all proton and carbon signals.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and spin-spin coupling with neighboring protons. docbrown.inforesearchgate.netyoutube.com

Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (ethyl) | ~1.1 | Triplet | ~7 | 3H |

| CH₂ (ethyl) | ~2.6 | Quartet | ~7 | 2H |

| N-CH₂ (ethan-1-ol) | ~2.8 | Triplet | ~6 | 2H |

| O-CH₂ (ethan-1-ol) | ~3.7 | Triplet | ~6 | 2H |

| OH | Broad singlet | - | - | 1H |

| NH | Broad singlet | - | - | 1H |

Note: The chemical shifts for OH and NH protons can be broad and their positions can vary depending on solvent, concentration, and temperature. Their signals can be confirmed by D₂O exchange experiments. libretexts.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. docbrown.infolibretexts.orgchemicalbook.com

Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ (ethyl) | ~12 |

| C H₂ (ethyl) | ~50 |

| N-C H₂ (ethan-1-ol) | ~55 |

| O-C H₂ (ethan-1-ol) | ~60 |

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, several 2D NMR experiments are crucial.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. This is vital for establishing the connectivity across the hydrazine (B178648) nitrogen atom, for instance, by showing correlations from the ethyl CH₂ protons to the ethan-1-ol N-CH₂ carbon, and vice versa.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This can help to confirm the three-dimensional structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. orgchemboulder.comlibretexts.orgorgchemboulder.comspectroscopyonline.com

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching, hydrogen-bonded | 3500 - 3200 | Strong, Broad |

| N-H (hydrazine) | Stretching | 3350 - 3250 | Medium, Broad |

| C-H (alkane) | Stretching | 2960 - 2850 | Medium to Strong |

| C-O (alcohol) | Stretching | 1260 - 1050 | Strong |

| C-N (amine) | Stretching | 1250 - 1020 | Medium to Weak |

The broad O-H and N-H stretching bands are characteristic features and their presence would be a strong indicator of the compound's identity. adichemistry.comblogspot.comlibretexts.orgopenstax.org

Mass Spectrometry (MS, High-Resolution MS, Tandem MS: LC-MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is often predictable and provides a "fingerprint" for the compound. libretexts.orgjove.comchemistrynotmystery.comntu.edu.sg

Predicted Mass Spectral Data for this compound

| Ion | m/z (mass-to-charge ratio) | Possible Fragmentation Pathway |

| [M]⁺• | 118 | Molecular Ion |

| [M-CH₃]⁺ | 103 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 89 | Loss of an ethyl radical |

| [M-CH₂OH]⁺ | 87 | Alpha-cleavage at the alcohol |

| [C₂H₅N₂H₂]⁺ | 59 | Cleavage of the C-C bond in the ethanol (B145695) moiety |

| [CH₂OH]⁺ | 31 | Alpha-cleavage at the alcohol |

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound, confirming that it is C₄H₁₂N₂O.

Tandem Mass Spectrometry (LC-MS/MS): When coupled with a separation technique like liquid chromatography, tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantification of this compound in complex matrices. In an LC-MS/MS experiment, the molecular ion is selected and then fragmented to produce a characteristic set of daughter ions, which are then detected. This specificity allows for highly reliable quantification.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and polar compounds like this compound. Given its polar nature, several HPLC modes could be employed. hplc.eufishersci.comchromatographyonline.comwaters.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. However, due to the high polarity of the analyte, retention on a standard C18 column might be poor with highly aqueous mobile phases. To overcome this, specialized "aqueous stable" C18 columns or polar-embedded phases can be used. The mobile phase would typically consist of a mixture of water (often with a pH modifier or buffer) and an organic solvent like acetonitrile (B52724) or methanol.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention of very polar compounds. In this technique, a polar stationary phase (e.g., bare silica, or bonded with diol or amide functional groups) is used with a mobile phase rich in a non-polar organic solvent like acetonitrile, with a small amount of aqueous buffer. hawachhplccolumn.com

Hypothetical HPLC Method for this compound

| Parameter | Condition |

| Column | HILIC (e.g., Amide or Diol phase), 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase | A: 10 mM Ammonium formate (B1220265) in water, pH 3.5B: AcetonitrileGradient: 95% B to 60% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

Detection can be achieved using various detectors. Since the compound lacks a strong chromophore, UV detection might not be very sensitive. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be more suitable for sensitive and universal detection.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC can be problematic. The presence of both a hydrazine and a hydroxyl group imparts high polarity and the potential for thermal instability, which can lead to poor peak shape, tailing, and low response in the detector.

To achieve successful GC analysis, the selection of an appropriate capillary column is critical. For polar analytes, columns with polar stationary phases are generally preferred as they provide better interaction and separation. A "like dissolves like" principle applies, where a polar column is better suited for separating polar compounds. The choice of stationary phase will dictate the selectivity of the separation.

For a bifunctional compound like this compound, a mid-to-high polarity column, such as one containing a polyethylene (B3416737) glycol (wax-type) or a cyanopropyl-based stationary phase, would be a suitable starting point. These phases can interact with the polar functional groups of the analyte, leading to better retention and peak shape.

The GC parameters must be carefully optimized. A typical temperature program would start at a lower temperature to allow for the focusing of the analyte at the head of the column, followed by a gradual increase in temperature to elute the compound. The injector and detector temperatures also need to be optimized to ensure efficient volatilization without causing thermal degradation of the analyte. A splitless injection mode is often employed for trace analysis to maximize the amount of analyte reaching the column.

Derivatization Strategies for Enhanced Analytical Sensitivity

To overcome the challenges associated with the direct GC analysis of polar compounds like this compound, derivatization is a commonly employed strategy. Derivatization involves chemically modifying the analyte to create a new compound with properties that are more amenable to GC analysis, such as increased volatility, improved thermal stability, and enhanced detectability.

For a molecule containing both a hydrazine and a hydroxyl group, derivatization can target one or both of these functional groups. The hydrazine group is particularly reactive and can be readily derivatized. Common derivatizing agents for hydrazines include aldehydes and ketones, which react to form stable hydrazones.

A notable example is the derivatization of the structurally similar compound, 2-hydroxyethyl hydrazine, with benzaldehyde (B42025) to form a stable derivative suitable for GC-MS analysis. wisdomlib.org This approach significantly improves the chromatographic behavior and allows for sensitive detection. wisdomlib.org The reaction of this compound with an aldehyde, such as benzaldehyde or pentafluorobenzaldehyde, would be expected to proceed similarly, targeting the hydrazine moiety. The resulting derivative would have a higher molecular weight and be less polar, leading to better chromatographic performance.

The hydroxyl group can also be derivatized, typically through silylation or acylation, to increase volatility and reduce peak tailing. However, the derivatization of the hydrazine group is often prioritized due to its higher reactivity and greater impact on improving GC amenability. In some cases, a dual derivatization approach targeting both functional groups might be necessary for optimal results.

Below is a table summarizing potential derivatization reagents and their target functional groups on this compound:

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantages |

| Benzaldehyde | Hydrazine | Benzaldehyde (1-ethyl-2-(2-hydroxyethyl)hydrazone) | Forms a stable, less polar derivative; enhances GC-MS sensitivity. wisdomlib.org |

| Pentafluorobenzaldehyde (PFB) | Hydrazine | PFB (1-ethyl-2-(2-hydroxyethyl)hydrazone) | Creates a derivative highly sensitive to electron capture detection (ECD). |

| Acetone | Hydrazine | Acetone (1-ethyl-2-(2-hydroxyethyl)hydrazone) | Simple, readily available reagent; effective for forming stable hydrazones. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (and potentially secondary amine of hydrazine) | Trimethylsilyl (TMS) ether/amine | Increases volatility and thermal stability by capping the polar hydroxyl group. |

Quantitative Analytical Techniques

For the accurate quantification of this compound, a validated analytical method is essential. Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred technique for quantitative analysis due to its high selectivity and sensitivity. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to achieve very low detection limits and minimize interferences from the sample matrix.

The development of a robust quantitative method typically involves the use of an internal standard. An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added to both the calibration standards and the samples in a known concentration. The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis. For the analysis of this compound, a structurally similar compound that is not expected to be in the samples, or an isotopically labeled version of the analyte, would be an ideal internal standard.

The performance of a quantitative method is evaluated through a series of validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. The table below presents typical performance data that could be expected for the quantitative analysis of a derivatized hydrazine compound by GC-MS, based on published data for similar analytes. nih.gov

| Parameter | Typical Performance | Description |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the instrument response and the concentration of the analyte over a defined range. |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | The lowest concentration of the analyte that can be reliably detected by the instrument. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Accuracy (Recovery) | 90 - 110% | The percentage of the known amount of analyte that is recovered and measured by the method. |

| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements. |

Coordination Chemistry and Metal Complexation Involving 2 1 Ethylhydrazin 1 Yl Ethan 1 Ol

Ligand Properties of the Hydrazine (B178648) and Alcohol Functionalities

The ligating behavior of 2-(1-ethylhydrazin-1-yl)ethan-1-ol is dictated by the electronic and steric characteristics of its hydrazine and alcohol functional groups. The hydrazine moiety contains two nitrogen atoms, each with a lone pair of electrons, making it a potential Lewis base. libretexts.org However, in 1,1-disubstituted hydrazines like this one, the nitrogen atom with two substituents (the ethyl group and the hydroxyethyl (B10761427) group) is sterically more hindered than the terminal nitrogen atom. Therefore, coordination to a metal center is more likely to occur through the less sterically hindered terminal nitrogen atom, presenting as a monodentate ligand. researchgate.net

The alcohol group, with its hydroxyl (-OH) moiety, also possesses a lone pair of electrons on the oxygen atom, allowing it to act as a donor atom. The presence of both the hydrazine and alcohol functionalities raises the possibility of the ligand acting as a bidentate chelating agent. libretexts.org In such a scenario, the ligand would form a stable five-membered ring with the metal center, with coordination occurring through the terminal nitrogen of the hydrazine group and the oxygen of the alcohol group. This chelation would be entropically favored and lead to more stable metal complexes compared to monodentate coordination.

The nature of the metal ion and the reaction conditions will ultimately determine the coordination mode. For instance, with metal ions that have a high affinity for both nitrogen and oxygen donors, bidentate chelation is highly probable. The ligand could also potentially act as a bridging ligand, connecting two metal centers, although this is less common for this type of structure compared to simpler hydrazines. tandfonline.com

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is expected to follow established methods for the formation of coordination compounds. A general approach would involve the reaction of a metal salt (e.g., chlorides, nitrates, sulfates, or acetates of transition metals like copper(II), nickel(II), cobalt(II), or zinc(II)) with the ligand in a suitable solvent. tandfonline.comchemistryjournal.net The choice of solvent would be crucial and would likely be an alcohol, such as ethanol (B145695) or methanol, in which both the metal salt and the ligand are soluble. chemistryjournal.net

The stoichiometry of the reaction, i.e., the metal-to-ligand ratio, would be a key variable to control the final product. For example, a 1:1 or 1:2 metal-to-ligand ratio could be employed to favor the formation of mononuclear complexes where one or two ligand molecules are coordinated to the metal center. chemistryjournal.net The reaction temperature and pH could also influence the outcome of the synthesis. In some cases, the use of a non-coordinating base might be necessary to deprotonate the alcohol group, facilitating its coordination to the metal center as an alkoxide.

The general synthetic route can be represented as: M(X)n + m(L) → [M(L)m]Xn Where M is the transition metal, X is the anion from the salt, L is the ligand this compound, and n and m are stoichiometric coefficients. The resulting complexes would then be isolated from the reaction mixture by crystallization, followed by washing and drying. chemistryjournal.net

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography)

In the absence of single crystals, other spectroscopic and analytical techniques would be employed to infer the structure.

Infrared (IR) Spectroscopy: This technique would be used to identify the coordination sites of the ligand. A shift in the stretching frequencies of the N-H bond in the hydrazine group and the O-H bond in the alcohol group upon complexation would indicate their involvement in bonding to the metal ion. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy would provide valuable information about the ligand's environment. Changes in the chemical shifts of the protons and carbons near the donor atoms upon coordination would help to elucidate the binding mode. nih.gov

Elemental Analysis: This would be used to determine the empirical formula of the complex and thus the metal-to-ligand ratio. chemistryjournal.net

Molar Conductivity Measurements: These measurements in a suitable solvent would help to determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice, thus indicating the electrolytic nature of the complex. chemistryjournal.net

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are largely determined by the identity of the central transition metal ion and its d-electron configuration.

Electronic Spectra (UV-Vis Spectroscopy): The electronic spectra of the complexes in a suitable solvent would reveal information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The d-d transitions observed in the visible region of the spectrum are characteristic of the coordination environment. For example, octahedral and tetrahedral complexes of the same metal ion exhibit distinct spectral patterns.

Magnetic Susceptibility Measurements: The magnetic properties of the complexes would depend on the number of unpaired electrons in the d-orbitals of the metal ion. chemistryjournal.net Complexes with unpaired electrons would be paramagnetic, while those with all paired electrons would be diamagnetic. Magnetic susceptibility measurements at room temperature would allow for the calculation of the effective magnetic moment (µeff), which can help in determining the spin state (high-spin or low-spin) and the geometry of the complex. chemistryjournal.netmdpi.com

The following table provides a hypothetical overview of the expected magnetic properties for some first-row transition metal complexes with this compound in an octahedral geometry.

| Metal Ion | d-electron configuration | Spin State | Number of Unpaired Electrons | Calculated Spin-only Magnetic Moment (µso) in Bohr Magnetons (BM) | Expected Experimental Magnetic Moment (µeff) in BM |

| Co(II) | d⁷ | High-spin | 3 | 3.87 | 4.1 - 5.2 |

| Ni(II) | d⁸ | High-spin | 2 | 2.83 | 2.8 - 4.0 |

| Cu(II) | d⁹ | High-spin | 1 | 1.73 | 1.7 - 2.2 |

| Zn(II) | d¹⁰ | - | 0 | 0 | Diamagnetic |

This table is illustrative and actual values may vary depending on the specific complex.

Reactivity and Stability of Metal Complexes

The reactivity and stability of metal complexes of this compound would be influenced by several factors, including the nature of the metal ion, the coordination environment, and the reaction conditions. The stability of the complexes in solution would be quantified by their formation constants, which can be determined using techniques like potentiometric titrations. ias.ac.in It is generally expected that complexes formed through chelation with the bidentate ligand would exhibit higher thermodynamic stability compared to those with monodentate coordination, a phenomenon known as the chelate effect.

The reactivity of the coordinated ligand could also be altered upon complexation. For instance, the acidity of the N-H and O-H protons may increase upon coordination to a Lewis acidic metal center. The complexes might also exhibit catalytic activity, a property often observed in transition metal complexes with hydrazine and related ligands. researchgate.net

The thermal stability of the complexes could be investigated using thermogravimetric analysis (TGA). This would provide information about the decomposition pattern of the complexes and the nature of the species lost at different temperatures, such as coordinated or lattice water molecules and the organic ligand itself. ias.ac.in The nature of the anion from the metal salt can also dramatically affect the thermal reactivity of hydrazine-containing complexes, with some decomposing while others may undergo more energetic reactions. ias.ac.in

Catalytic Applications of 2 1 Ethylhydrazin 1 Yl Ethan 1 Ol and Its Derivatives

Role in Homogeneous Catalysis

Currently, there is no publicly available scientific literature or research data detailing the role of 2-(1-ethylhydrazin-1-yl)ethan-1-ol or its derivatives in homogeneous catalysis. Searches of chemical databases and academic journals have not yielded any studies where this specific compound has been utilized as a catalyst, ligand, or reagent in homogeneous catalytic systems.

Role in Heterogeneous Catalysis

There is no available research data or published literature on the application of this compound or its derivatives in heterogeneous catalysis. Consequently, its potential as a heterogeneous catalyst, a component of a supported catalyst, or its influence on solid-phase catalytic reactions remains uninvestigated.

Applications in Organic Synthesis as a Reagent or Ligand

No specific applications of this compound as a reagent or ligand in organic synthesis have been reported in the current body of scientific literature. While hydrazine (B178648) derivatives are a well-established class of ligands and reagents, the catalytic utility of this particular substituted hydrazine has not been documented.

Metal-Catalyzed Transformations Involving Hydrazine-based Ligands

While there is extensive research on metal-catalyzed transformations involving various hydrazine-based ligands, there is a notable absence of studies specifically involving this compound. The scientific community has not yet explored the coordination chemistry of this compound with transition metals or its potential to facilitate metal-catalyzed reactions.

Mechanistic Insights into Catalytic Action

Due to the lack of reported catalytic applications for this compound, there are no mechanistic studies available. The potential modes of action, reaction pathways, and the influence of the ethyl and ethanol (B145695) substituents on the hydrazine moiety in a catalytic cycle have not been investigated.

Environmental Chemistry Considerations and Role of 2 1 Ethylhydrazin 1 Yl Ethan 1 Ol

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(1-ethylhydrazin-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodology :

- Starting Materials : Begin with hydrazine derivatives and ethanol-based precursors. For example, hydrazine hydrate and ethyl-substituted aldehydes/ketones could serve as reactants.

- Catalysis : Iron-based catalysts (e.g., Fe phthalocyanine) may enhance regioselectivity in hydrazine-alcohol coupling, as demonstrated in Markovnikov-selective alkyne-to-alcohol conversions .

- Conditions : Optimize temperature (room temperature to reflux), solvent polarity (ethanol or dichloromethane), and stoichiometry (e.g., 6 equivalents of nucleophile for efficient coupling) .

- Purification : Use flash chromatography or recrystallization (ethanol/water mixtures) to isolate the product. Confirm purity via TLC and GC analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify hydroxyl (-OH), ethylhydrazine (-NH-NH₂), and ethanol moieties. For example, δ 1.44 ppm (d, J = 6.3 Hz) corresponds to methyl groups in similar alcohols .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight (e.g., C₄H₁₁N₂O, MW 118.15) .

- FT-IR : Detect N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches.

Advanced Research Questions

Q. How do catalytic mechanisms influence the regioselectivity of this compound derivatives?

- Mechanistic Insights :

- Iron Catalysis : Fe(II) phthalocyanine facilitates anti-Markovnikov addition in alkyne hydration, stabilizing intermediates via π-backbonding. This mechanism may extend to hydrazine-alcohol coupling .

- Acid/Base Effects : Bronsted acids (e.g., H₂SO₄) protonate carbonyl groups, directing nucleophilic attack to specific sites. Adjust pH to control reaction pathways .

- Computational Modeling : DFT studies can predict transition states and regioselectivity by analyzing electron density distributions at reaction sites .

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

- Conflict Resolution Strategies :

- Solvent Screening : Test polar (water, DMSO) vs. nonpolar (hexane, DCM) solvents. Evidence suggests moderate water solubility but high organic solvent compatibility .

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and oxygen levels. For example, hydrazine derivatives may oxidize in air, requiring inert storage conditions (-20°C under N₂) .

- Cross-Validation : Compare NMR and HPLC data across labs to identify procedural discrepancies (e.g., sample preparation, calibration standards) .

Q. What strategies enable the use of this compound in bioactivity studies?

- Biological Applications :

- Neuromodulation : As a hydrazine-alcohol hybrid, it may interact with trace amine-associated receptors (TAARs). Use in vitro assays (e.g., HEK293 cells expressing TAAR1) to assess cAMP modulation .

- Metabolic Profiling : Incubate with liver microsomes to identify metabolites via LC-MS. Hydrazine groups often undergo N-acetylation or oxidation .

- Toxicity Screening : Evaluate cytotoxicity (MTT assay) and genotoxicity (Ames test) to establish safe dosing thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.